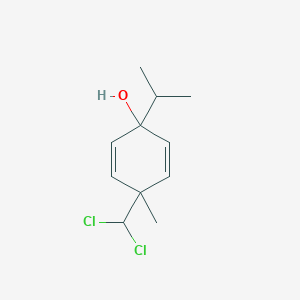![molecular formula C17H24N2O4 B14389475 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-29-0](/img/structure/B14389475.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl 3-oxobutanoate moiety.
Métodos De Preparación
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl acetoacetate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the ester group is substituted with other functional groups.
Aplicaciones Científicas De Investigación
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate include:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound has a similar structure but with a 2-methoxyphenyl group instead of a 4-methoxyphenyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound features a bromine atom on the phenyl ring, which can alter its chemical and biological properties.
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: The presence of a chlorine atom on the phenyl ring can also influence the compound’s reactivity and activity.
These similar compounds highlight the versatility of piperazine derivatives and their potential for modification to achieve desired properties.
Propiedades
Número CAS |
90096-29-0 |
|---|---|
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C17H24N2O4/c1-14(20)13-17(21)23-12-11-18-7-9-19(10-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-13H2,1-2H3 |
Clave InChI |
SCLZYPRMBPHZBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


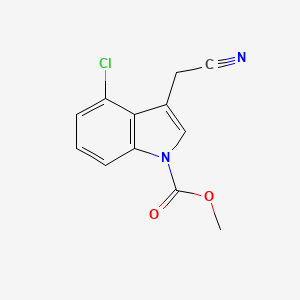

![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
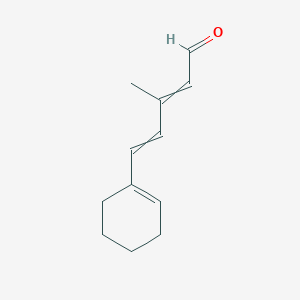


![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
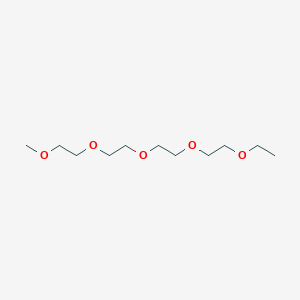
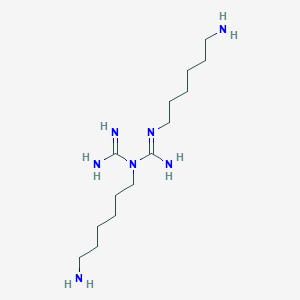
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
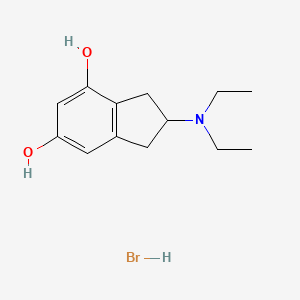
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)
